![molecular formula C24H23N5O3 B2576422 3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 877818-29-6](/img/structure/B2576422.png)
3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is also known as Ibrutinib . It is a Bruton’s tyrosine kinase (BTK) inhibitor used for the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Both CLL and MCL are B-cell non-Hodgkin lymphomas, characterized by treatment resistance and high rate of relapse .
Molecular Structure Analysis
The molecular formula of Ibrutinib is C25H24N6O2 . The structure includes a pyrazolo[3,4-d]pyrimidin-1-yl group attached to a piperidine ring, which is further connected to a but-3-en-2-yl group .Physical And Chemical Properties Analysis
Ibrutinib has a melting point of 153-158°C, a predicted boiling point of 715.0±60.0 °C, and a density of 1.34. It is soluble in DMSO (up to at least 25 mg/ml) and is stable for 1 year from the date of purchase as supplied .Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Modification
This compound, part of the imidazo[2,1-f]purine class, is involved in intricate molecular synthesis processes. For instance, it's synthesized through intramolecular alkylation, starting from specific nitrosopyrimidine derivatives, signifying its role in creating structurally complex molecules (Simo, Rybár, & Alföldi, 1998). Additionally, the compound is part of the synthesis and evaluation of derivatives aimed at binding serotonin and dopamine receptors, and inhibiting phosphodiesterases, which are crucial for neurological functions (Zagórska et al., 2016).
Biological Evaluation and Pharmacological Potential
This compound's derivatives are evaluated for their biological relevance, particularly in terms of receptor affinity and enzyme inhibition. Such evaluations are fundamental in the early stages of drug discovery and development, focusing on psychiatric and neurological disorders (Zagórska et al., 2016).
Adenosine Receptor Antagonism
The imidazo[2,1-f]purine derivatives, closely related to this compound, show potent and selective antagonistic activity on A3 adenosine receptors. This is crucial for conditions where modulation of adenosine receptors is therapeutic, such as inflammatory diseases, cancer, and neurological disorders (Baraldi et al., 2005).
Solid-Phase Synthesis Applications
The compound is involved in solid-phase synthesis methods, which are pivotal in high-throughput chemical synthesis, used in developing pharmaceuticals and conducting material science research (Karskela & Lönnberg, 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-but-3-en-2-yl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-4-16(2)29-22(30)20-21(26(3)24(29)31)25-23-27(14-15-28(20)23)17-10-12-19(13-11-17)32-18-8-6-5-7-9-18/h4-13,16H,1,14-15H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBXOGCXSLSZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.